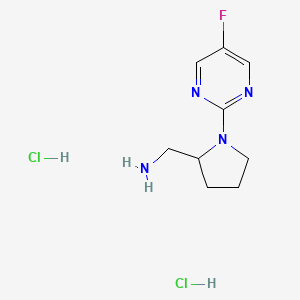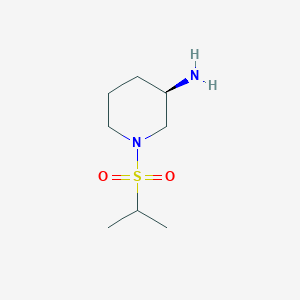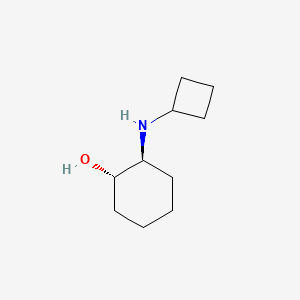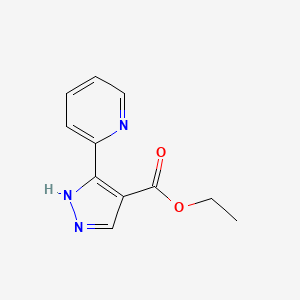
trans-3-Amino-cyclohexanecarboxylic acid cyclopropylmethylamide
Übersicht
Beschreibung
Trans-3-Amino-cyclohexanecarboxylic acid cyclopropylmethylamide (TACCPMA) is a cyclic secondary amine that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. TACCPMA is a cyclic secondary amine with a molecular formula C9H17N3O2. It has been synthesized using a variety of methods, including the reaction of cyclopropyl methyl amine with trans-3-amino-cyclohexanecarboxylic acid. The compound has been studied for its potential applications in the fields of medicinal chemistry and biochemistry.
Wirkmechanismus
Trans-3-Amino-cyclohexanecarboxylic acid cyclopropylmethylamide has been studied for its potential role in the regulation of various biochemical and physiological processes. It has been shown to interact with various enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to interact with various receptors, including G-protein coupled receptors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
trans-3-Amino-cyclohexanecarboxylic acid cyclopropylmethylamide has been studied for its potential role in the regulation of various biochemical and physiological processes. It has been shown to interact with various enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to interact with various receptors, including G-protein coupled receptors, which are involved in the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-3-Amino-cyclohexanecarboxylic acid cyclopropylmethylamide has numerous advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively non-toxic and has a low environmental impact. However, it has some limitations, such as its relatively low solubility in water and its relatively low reactivity in some reactions.
Zukünftige Richtungen
There are numerous potential future directions for research into trans-3-Amino-cyclohexanecarboxylic acid cyclopropylmethylamide. These include further studies into its potential role in the regulation of various biochemical and physiological processes, its potential use as an anti-cancer agent, and its potential use in the treatment of various neurological disorders. In addition, there is potential for further studies into its potential applications in medicinal chemistry and biochemistry, as well as its potential use as an intermediate in the synthesis of various compounds. Finally, there is potential for further studies into its potential environmental impact.
Wissenschaftliche Forschungsanwendungen
Trans-3-Amino-cyclohexanecarboxylic acid cyclopropylmethylamide has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been used as an intermediate in the synthesis of various compounds, including drugs, and as a catalyst for organic reactions. In addition, it has been studied for its potential use as an anti-cancer agent, as well as for its potential role in the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
(1R,3R)-3-amino-N-(cyclopropylmethyl)cyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h8-10H,1-7,12H2,(H,13,14)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTLDDSYSFREHD-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-Amino-cyclohexanecarboxylic acid cyclopropylmethylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)


![(2R)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474193.png)
![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)



